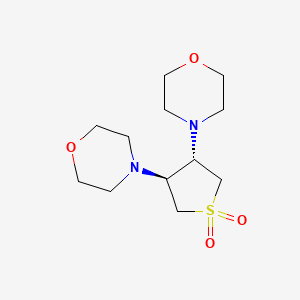
(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring substituted with morpholine groups
Vorbereitungsmethoden
The synthesis of (3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione involves several steps. One common method includes the reaction of thiolane-1,1-dione with morpholine under specific conditions. The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key cellular processes.
Vergleich Mit ähnlichen Verbindungen
(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione can be compared with other similar compounds such as:
This compound analogs: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Thiolane derivatives: Compounds with a thiolane ring but different substituents or functional groups.
Morpholine derivatives: Compounds with morpholine groups but different core structures.
Eigenschaften
Molekularformel |
C12H22N2O4S |
|---|---|
Molekulargewicht |
290.38 g/mol |
IUPAC-Name |
(3S,4S)-3,4-dimorpholin-4-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C12H22N2O4S/c15-19(16)9-11(13-1-5-17-6-2-13)12(10-19)14-3-7-18-8-4-14/h11-12H,1-10H2/t11-,12-/m1/s1 |
InChI-Schlüssel |
PHVGMXDFUJRPRB-VXGBXAGGSA-N |
Isomerische SMILES |
C1COCCN1[C@@H]2CS(=O)(=O)C[C@H]2N3CCOCC3 |
Kanonische SMILES |
C1COCCN1C2CS(=O)(=O)CC2N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




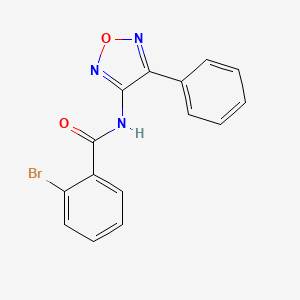
![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15095785.png)
![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B15095786.png)
![7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B15095791.png)
![Cycloheptyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B15095805.png)
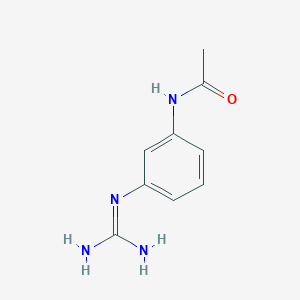
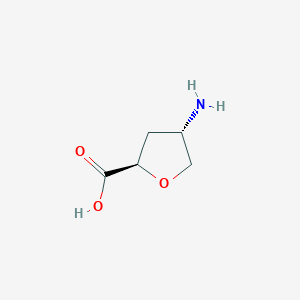

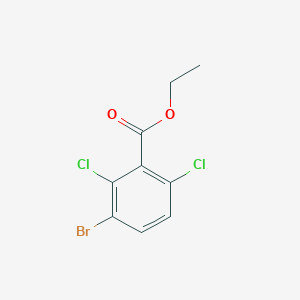
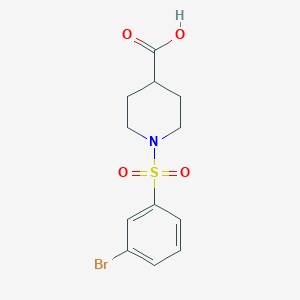

![(2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one](/img/structure/B15095865.png)
